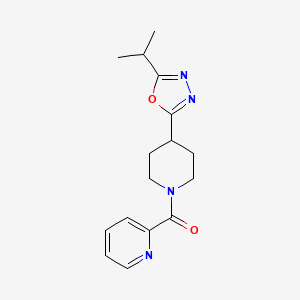
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a synthetic derivative that integrates a piperidine ring with an oxadiazole moiety and a pyridine structure. This combination of functional groups has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The molecular formula for this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The structural characteristics are critical for its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1210657-42-3 |
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and piperidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the oxadiazole ring enhances their activity against tumor cells .
- Neuropharmacological Effects : The piperidine component is known for its role in modulating neurotransmitter systems, which can lead to potential applications in treating neurological disorders. Preliminary studies have indicated that derivatives may exhibit activity against acetylcholinesterase (AChE), making them candidates for Alzheimer's disease treatment .
- Anti-inflammatory Properties : Some related compounds have demonstrated anti-inflammatory effects in animal models, indicating that this class of compounds could be beneficial in managing inflammatory diseases .
The mechanisms through which these compounds exert their biological effects are under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as AChE and urease, which are crucial in various physiological and pathological processes .
- Targeting Cell Signaling Pathways : The interaction with specific receptors involved in cell proliferation and apoptosis is a likely pathway for the anticancer effects observed with oxadiazole derivatives.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of several oxadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Neuroprotective Effects : In vitro studies using mouse splenocytes demonstrated that certain derivatives could enhance immune responses by blocking PD-1/PD-L1 interactions, indicating potential applications in immunotherapy .
科学的研究の応用
The compound exhibits a range of biological activities, primarily due to the integration of piperidine and oxadiazole moieties with a pyridine structure. These functional groups contribute to its potential applications in various therapeutic areas:
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- The molecular docking studies indicate strong interactions between these compounds and microbial targets, suggesting that (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone may exhibit similar efficacy .
-
Cancer Research :
- The compound's structural features make it a candidate for cancer therapy research. Compounds with oxadiazole and piperidine rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Preliminary studies suggest that derivatives can affect cellular pathways related to cancer progression, although specific studies on this compound are still limited .
-
Neuropharmacology :
- The piperidine structure is often associated with neurological activity. Compounds incorporating this moiety are being studied for their potential effects on neurotransmitter systems, which could lead to developments in treatments for neurodegenerative diseases or psychiatric disorders .
Synthesis and Characterization
Recent studies have focused on the synthesis of various derivatives of oxadiazoles and their biological evaluations. For example:
- A study synthesized new 5-(pyridine-2-y)-1,3,4-oxadiazol derivatives and evaluated their antibacterial properties using disc diffusion methods . The results indicated promising antimicrobial activity that could be relevant for developing new therapeutic agents.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets:
特性
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-6-9-20(10-7-12)16(21)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBDIFRKAQGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













